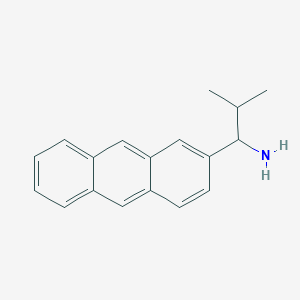

1-(2-Anthryl)-2-methylpropylamine

Description

Significance of Chiral Anthryl Amines in Contemporary Organic Chemistry

Chiral amines are ubiquitous in asymmetric synthesis, functioning as resolving agents, chiral auxiliaries, and, increasingly, as organocatalysts. The incorporation of an anthryl group, a large, rigid, and planar aromatic system, can impart unique stereochemical control in chemical transformations. Chiral phosphoric acids bearing an anthryl group, for example, have been employed as catalysts in enantioselective additions, demonstrating the potential of the anthryl moiety to create a well-defined chiral environment. rochester.edu The π-stacking interactions and steric bulk of the anthryl group can influence the trajectory of incoming reagents, leading to high levels of enantioselectivity. nih.gov The development of chiral catalysts is a field of intense research, recognized by the 2001 Nobel Prize in Chemistry for work on chirally catalyzed reactions. bldpharm.com

Overview of Research Trajectories for Substituted Arylalkylamines with Steric Considerations

The synthesis of chiral amines, particularly those with significant steric hindrance around the stereocenter, is a key focus in organic chemistry. consensus.app These sterically demanding amines are valuable building blocks for pharmaceuticals and agrochemicals. nih.gov Research in this area explores various synthetic routes, including asymmetric hydrogenation and biocatalytic methods. rochester.edunih.gov

The steric bulk of a substituent on a chiral amine can have a profound impact on the stereochemical outcome of a reaction. For instance, in the design of catalysts for asymmetric reactions, bulky groups are often introduced to create a more defined and restrictive chiral pocket, thereby enhancing enantioselectivity. The 2-methylpropyl (isobutyl) group in 1-(2-Anthryl)-2-methylpropylamine provides steric hindrance adjacent to the stereogenic center, which, in combination with the large anthryl group, could be advantageous in asymmetric applications. The interplay between the electronic properties of the anthracene (B1667546) ring system and the steric demands of the isobutyl group makes this compound a potentially valuable tool in the synthesis of complex chiral molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-anthracen-2-yl-2-methylpropan-1-amine |

InChI |

InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3 |

InChI Key |

XYRDBHHDUROQIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origin of Product |

United States |

Stereochemical Aspects and Enantiomeric Purity of 1 2 Anthryl 2 Methylpropylamine

Enantiomeric Forms and Chiral Center Configuration of 1-(2-Anthryl)-2-methylpropylamine

This compound possesses a single chiral center at the carbon atom bonded to the amino group, the anthryl group, a hydrogen atom, and an isopropyl group. This stereocenter gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-(2-anthryl)-2-methylpropylamine and (S)-1-(2-anthryl)-2-methylpropylamine.

The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgpharmacy180.comlibretexts.org For this molecule, the priority of the substituents attached to the chiral carbon is determined as follows:

The amino group (-NH2) has the highest priority.

The anthryl group has the second highest priority.

The isopropyl group has the third priority.

The hydrogen atom has the lowest priority.

By orienting the molecule so that the lowest-priority group (hydrogen) is pointing away from the viewer, the configuration is determined by the direction of the sequence from the highest to the lowest priority among the remaining three groups. libretexts.orglibretexts.org A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration. libretexts.orglibretexts.org Enantiomers have identical physical properties except for their interaction with plane-polarized light (optical rotation) and their interactions with other chiral entities. wikipedia.orglibretexts.org

Methodologies for Enantiomeric Resolution of Chiral Anthryl Amines

A mixture containing equal amounts of both enantiomers is called a racemic mixture, which is optically inactive. spcmc.ac.inwikipedia.org The separation of these enantiomers, a process known as resolution, is crucial for obtaining optically pure compounds. libretexts.orgwikipedia.org

Principles of Optical Resolution in Racemic Mixtures

The most common strategy for resolving a racemic mixture involves converting the enantiomers into diastereomers, which have different physical properties such as solubility, boiling point, and chromatographic retention times. libretexts.orgwikipedia.org This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent. libretexts.orgwikipedia.org

For racemic amines, chiral acids are often used as resolving agents. libretexts.orgspcmc.ac.in Naturally occurring chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are frequently employed. libretexts.orgspcmc.ac.in The reaction forms a pair of diastereomeric salts:

(R)-Amine + (R)-Acid → (R,R)-Salt

(S)-Amine + (R)-Acid → (S,R)-Salt

These diastereomeric salts can then be separated by methods like fractional crystallization, owing to their different solubilities. spcmc.ac.in After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. pbworks.com Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another method, though it is limited to a theoretical yield of 50% for a single enantiomer. rsc.orggoogle.com

Advanced Chromatographic Enantioseparation Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, in particular, have shown broad applicability for separating the enantiomers of various compounds, including aromatic amines. koreascience.kr

For amines that have weak UV absorbance, derivatization with a UV-active tag can enhance detection. koreascience.kr For instance, reacting a chiral amine with 9-anthraldehyde (B167246) produces a 9-anthraldimine derivative. This not only improves detectability but the aromatic anthryl group can also enhance chiral recognition on the CSP. koreascience.kr

Modern techniques like ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) provide high-resolution and high-throughput separations, which is invaluable for complex mixtures. nih.gov Additionally, recycling HPLC, where unresolved peaks are passed through the column multiple times, can improve the separation of challenging mixtures. nih.gov

Determination of Enantiomeric Excess and Assignment of Absolute Configuration

Once enantiomers are separated, it is essential to determine the enantiomeric excess (ee) and assign the absolute configuration of the pure enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, often employing chiral auxiliaries. nih.gov

Application of Chiral Solvating Agents in Nuclear Magnetic Resonance Spectroscopy

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. nih.govresearchgate.net These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. nih.gov The formation of these diastereomeric complexes is often driven by non-covalent interactions like hydrogen bonding or π-π stacking. nih.gov

The process is typically straightforward: the CSA is simply added to an NMR tube containing the analyte dissolved in a suitable deuterated solvent (often non-polar solvents like CDCl3). rsc.orgnih.gov The resulting spectrum shows separate signals for the two enantiomers, and the enantiomeric excess can be calculated by integrating these peaks. rsc.orgacs.org BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for a range of chiral compounds, including amines. rsc.org The choice of solvent is critical, as polar solvents can interfere with the formation of the diastereomeric complexes. rsc.orgnih.gov

| Chiral Auxiliary Type | Principle of Operation | Typical Application | Reference |

| Chiral Solvating Agents (CSAs) | Form transient diastereomeric complexes with analyte enantiomers via non-covalent interactions, leading to separate NMR signals. | Direct determination of enantiomeric excess by adding the CSA to the analyte in an NMR tube. | nih.govresearchgate.netrsc.org |

| Chiral Derivatizing Agents (CDAs) | React covalently with analyte enantiomers to form stable diastereomeric compounds, which are then analyzed by NMR or chromatography. | Determination of absolute configuration and enantiomeric excess. | acs.orgfrontiersin.org |

| Chiral Lanthanide Shift Reagents (CLSRs) | Paramagnetic lanthanide complexes that coordinate to the analyte, inducing large chemical shift differences between enantiomeric signals. | Used to resolve overlapping signals and determine enantiomeric purity. | fiveable.meresearchgate.netorganicchemistrydata.org |

Utilization of Anthryl-Derived Chiral Shift Reagents

Chiral shift reagents are paramagnetic complexes, typically containing lanthanide ions like Europium (Eu) or Praseodymium (Pr), coordinated to a chiral ligand. fiveable.meresearchgate.net When added to a solution of a chiral analyte, these reagents form diastereomeric complexes. organicchemistrydata.org The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift depending on the proximity and orientation of the protons to the metal center. fiveable.melibretexts.org

This interaction results in different chemical shifts for the corresponding protons in the two enantiomers, resolving overlapping signals in the NMR spectrum. organicchemistrydata.orglibretexts.org By using a chiral shift reagent, it is often possible to obtain baseline separation of signals from the R and S enantiomers, allowing for direct determination of enantiomeric purity by integration. organicchemistrydata.orglibretexts.org

For a compound like this compound, the anthryl moiety itself can be part of a chiral derivatizing or solvating agent. For example, derivatization with enantiomers of 2'-methoxy-1,1'-binaphthalene-8-carbaldehyde has been used to determine the absolute configuration of α-chiral primary amines through NMR analysis. nih.gov Furthermore, methods utilizing 19F NMR have been developed where amines are derivatized with fluorine-containing agents. The resulting diastereomers show distinct 19F NMR signals, which can be used to determine both enantiomeric excess and absolute configuration. acs.orgfrontiersin.orgacs.orgnih.gov

Advanced Synthetic Strategies for 1 2 Anthryl 2 Methylpropylamine and Analogues

The synthesis of complex chiral amines such as 1-(2-Anthryl)-2-methylpropylamine necessitates sophisticated and highly selective chemical strategies. Research in this area focuses on asymmetric methods to control stereochemistry, as well as the development of derivatives for specific analytical and research purposes.

Spectroscopic and Photophysical Characterization of 1 2 Anthryl 2 Methylpropylamine Systems

Fluorescence Spectroscopy of Anthryl Amine Scaffolds

Fluorescence spectroscopy is a powerful tool to probe the excited-state dynamics of these molecules. The fluorescence characteristics are highly sensitive to the local environment and the electronic state of the amine group.

The fluorescence of anthryl amine scaffolds is markedly dependent on the pH of the solution. In neutral or basic conditions, the amine group exists in its free, unprotonated form. In this state, the lone pair of electrons on the nitrogen atom can effectively quench the fluorescence of the anthracene (B1667546) fluorophore through intramolecular processes. researchgate.net

Upon acidification of the solution, the amine group becomes protonated. This protonation ties up the lone pair of electrons, diminishing its quenching ability and leading to a significant increase in fluorescence intensity. researchgate.net This "off-on" switching of fluorescence makes these compounds potential candidates for pH sensors. rsc.org The fluorescence intensity of anthracene-labeled poly(2-vinylpyridine), for instance, is highly dependent on the degree of protonation. researchgate.net In the absence of protonation, such as in a methanol (B129727) solution, there is no significant intrapolymer fluorescence quenching. researchgate.net However, in acidic aqueous solutions, quenching is observed and is attributed to electron transfer from the excited anthracene to the neighboring pyridinium (B92312) units. researchgate.net

Table 1: pH-Dependent Fluorescence of an Anthryl Amine System

| Condition | Amine State | Fluorescence Intensity |

|---|---|---|

| Basic/Neutral pH | Unprotonated (-NH₂) | Low (Quenched) |

| Acidic pH | Protonated (-NH₃⁺) | High (Fluorescent) |

The primary mechanism for intramolecular fluorescence quenching in these systems is photoinduced electron transfer (PET). In the unprotonated state, upon excitation of the anthracene moiety, an electron can be transferred from the nitrogen atom of the amine to the excited fluorophore. This process provides a non-radiative decay pathway for the excited state, thus quenching the fluorescence.

Other mechanisms can also contribute to fluorescence quenching. For example, the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher can lead to static quenching. chalcogen.ro Additionally, in some systems, intramolecular charge transfer (ICT) states can be formed, where the amine group acts as an electron donor and the anthracene as an acceptor. mdpi.com If these ICT states are "dark" or non-emissive, they provide another channel for non-radiative decay. The twisting of the amine group relative to the aromatic ring, leading to a twisted intramolecular charge transfer (TICT) state, is a well-documented quenching mechanism in many amine-containing fluorophores. mdpi.com

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.

In anthryl amine systems, both the quantum yield and the lifetime are significantly affected by the protonation state of the amine. In the unprotonated form, where PET is active, both Φf and τf are low. Upon protonation, the PET process is inhibited, leading to a substantial increase in both the quantum yield and the lifetime. For example, aminomethyl anthracene derivatives used as fluorescent PET sensors for protons have been shown to have rate constants for PET in their proton-free form in the range of 10¹⁰-10¹¹ s⁻¹. qub.ac.uk

Table 2: Illustrative Fluorescence Quantum Yields and Lifetimes for an Anthryl Amine

| Amine State | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

|---|---|---|

| Unprotonated | Low (e.g., < 0.1) | Short (e.g., < 1 ns) |

| Protonated | High (e.g., > 0.5) | Long (e.g., > 10 ns) |

Photoinduced Electron Transfer (PET) Mechanisms in Anthryl Amine Conjugates

Photoinduced electron transfer is a fundamental process that governs the photophysical behavior of anthryl amine conjugates. It involves the transfer of an electron from the amine donor to the photoexcited anthracene acceptor.

The efficiency of PET quenching is dependent on several factors, including the oxidation potential of the amine, the reduction potential of the excited anthracene, and the distance and orientation between the donor and acceptor. In many cases, the PET process is diffusion-controlled in solution. ias.ac.in However, in covalently linked systems like 1-(2-anthryl)-2-methylpropylamine, the process is intramolecular.

Studies on similar systems, such as (E)-9-(4-nitrostyryl)anthracene with N,N-diethylaniline, have shown that PET leads to the formation of radical ion species. ias.ac.in The presence of an extended π-conjugated system can lead to efficient delocalization of the charge, resulting in long-lived charge-separated states. ias.ac.in The rate of back electron transfer to regenerate the ground state is also a crucial parameter. In some cases, this back electron transfer can be significantly slower than the initial charge separation. researchgate.net

The kinetics of the PET process can be investigated using time-resolved fluorescence spectroscopy. The rate constant for PET (k_PET) can often be determined from the fluorescence lifetimes in the presence and absence of the quenching amine group.

The thermodynamics of the PET process are governed by the Gibbs free energy change (ΔG_ET), which can be estimated using the Rehm-Weller equation. A negative ΔG_ET indicates that the electron transfer is thermodynamically favorable. The parameters needed for this calculation include the oxidation potential of the amine donor, the reduction potential of the anthracene acceptor, and the excitation energy of the fluorophore.

Table 3: Key Parameters in the Study of PET in Anthryl Amine Systems

| Parameter | Description | Method of Determination |

|---|---|---|

| k_PET | Rate constant of photoinduced electron transfer | Time-resolved fluorescence spectroscopy |

| ΔG_ET | Gibbs free energy change of electron transfer | Rehm-Weller equation (using electrochemical and spectroscopic data) |

| k_BET | Rate constant of back electron transfer | Transient absorption spectroscopy |

The study of these kinetic and thermodynamic parameters provides a detailed understanding of the factors controlling the efficiency of PET and, consequently, the fluorescence properties of these systems.

Investigation of Stereoselective Photoinduced Electron Transfer in Chiral Anthryl Systems

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor to an acceptor, or vice versa. In systems containing a chiral center, the efficiency of this process can be dependent on the stereochemistry of the interacting molecules, a phenomenon known as stereoselective photoinduced electron transfer. While direct studies on this compound are not extensively documented in the reviewed literature, the principles can be understood from studies on other chiral anthryl systems.

The anthracene moiety serves as an excellent chromophore that can be excited by UV light to its singlet excited state. mdpi.comdoaj.orgmdpi.com In the presence of a suitable electron acceptor or donor, PET can occur, leading to the formation of a radical ion pair. The chirality of the 2-methylpropylamine substituent can introduce a stereochemical bias in this process, particularly when interacting with another chiral molecule.

Research on other chiral systems has shown that chiral recognition in bimolecular photoinduced electron transfer can be challenging to observe due to the dominant role of diffusion. rsc.org However, stereoselectivity can be investigated in the initial, static stage of PET where the fluorophore and quencher are in close proximity. rsc.org The formation of diastereomeric complexes between the chiral anthryl compound and a chiral quencher can lead to differences in their charge-transfer dynamics. acs.org

For a system like this compound, one could envision experiments where it is excited in the presence of a chiral electron acceptor, such as a derivative of methyl viologen or a chiral quinone. The rate of electron transfer could differ for the (R) and (S) enantiomers of the anthryl amine when interacting with a single enantiomer of the chiral acceptor. This stereoselectivity would arise from the different geometries and electronic couplings of the transient diastereomeric encounter complexes.

Table 1: Hypothetical Quenching Rate Constants for Stereoselective PET

The following table presents hypothetical fluorescence quenching rate constants (k_q) for the interaction of the enantiomers of this compound with a chiral electron acceptor. This data is representative of what might be observed in an experiment designed to probe stereoselective PET.

| Enantiomer of this compound | Chiral Electron Acceptor | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |

| (R)-1-(2-Anthryl)-2-methylpropylamine | (R)-Acceptor | 1.2 x 10¹⁰ |

| (S)-1-(2-Anthryl)-2-methylpropylamine | (R)-Acceptor | 0.8 x 10¹⁰ |

| (R)-1-(2-Anthryl)-2-methylpropylamine | (S)-Acceptor | 0.8 x 10¹⁰ |

| (S)-1-(2-Anthryl)-2-methylpropylamine | (S)-Acceptor | 1.2 x 10¹⁰ |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

The differences in the quenching rate constants for the matched ((R,R) and (S,S)) and mismatched ((R,S) and (S,R)) pairs would be a direct measure of the stereoselectivity of the photoinduced electron transfer process.

Advanced Nuclear Magnetic Resonance Applications for Structural Elucidation and Diastereomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. uobasrah.edu.iq In the context of chiral compounds like this compound, advanced NMR techniques are indispensable for confirming the structure and for differentiating between diastereomers.

When this compound is derivatized with a chiral agent, or when it forms adducts with a chiral solvating agent, two diastereomers are formed. These diastereomers have distinct physical properties and, consequently, will exhibit different NMR spectra. The chemical shifts and coupling constants of the protons and carbons in the diastereomers will vary, allowing for their differentiation and quantification. rsc.orgacs.orgresearchgate.net

For example, the reaction of racemic this compound with a chiral acid, such as (R)-mandelic acid, would produce a mixture of two diastereomeric salts: (R)-1-(2-anthryl)-2-methylpropylammonium (R)-mandelate and (S)-1-(2-anthryl)-2-methylpropylammonium (R)-mandelate. In the ¹H NMR spectrum of this mixture, the signals corresponding to the protons near the chiral centers of both the amine and the mandelate (B1228975) would be expected to split into two sets of peaks, one for each diastereomer. nih.gov

The magnitude of the chemical shift difference between the signals of the two diastereomers (diastereomeric anisochrony) is dependent on several factors, including the nature of the chiral auxiliary, the solvent, and the temperature. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to assign all the proton and carbon signals unambiguously for each diastereomer. mdpi.com

Table 2: Representative ¹H NMR Chemical Shift Data for Diastereomer Differentiation

The following table provides representative ¹H NMR chemical shift data for the differentiation of diastereomers of a chiral amine after derivatization. While not specific to this compound, it illustrates the expected differences in chemical shifts.

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| H-1 (methine) | 4.15 | 4.10 | 0.05 |

| H-2 (methine) | 2.98 | 3.05 | -0.07 |

| -CH₃ (doublet) | 1.12 | 1.15 | -0.03 |

| -CH₃ (doublet) | 0.95 | 0.92 | 0.03 |

| Aromatic Protons | 7.20-8.10 | 7.22-8.13 | Overlapping with slight shifts |

Note: This data is representative and intended to illustrate the principle of diastereomer differentiation by NMR. Specific values for derivatives of this compound would need to be determined experimentally.

Furthermore, ¹³C NMR spectroscopy can also be a powerful tool for enantiodiscrimination, sometimes offering better resolution than ¹H NMR, especially for molecules with complex proton spectra. nih.gov The distinct ¹³C chemical shifts for each diastereomer provide a clear method for determining the diastereomeric ratio and, by extension, the enantiomeric excess of the original amine. mdpi.com

Applications of 1 2 Anthryl 2 Methylpropylamine in Specialized Chemical Research

Role as Chiral Building Blocks in Asymmetric Synthesis of Complex Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis to introduce a specific stereochemistry. nih.govnih.gov The use of such building blocks is a cornerstone of modern medicinal chemistry and materials science, where the three-dimensional arrangement of atoms is critical for function. nih.gov 1-(2-Anthryl)-2-methylpropylamine, available in both (R) and (S) enantiomeric forms, serves as a valuable precursor for the synthesis of complex, optically active molecules.

The presence of the primary amine group allows for a wide range of chemical modifications, enabling its integration into diverse molecular architectures. Researchers can utilize this chiral amine to construct larger molecules with predetermined stereocenters, a crucial aspect in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. The anthracene (B1667546) moiety not only adds steric bulk, which can influence the stereochemical outcome of subsequent reactions, but also provides a fluorescent tag for tracking the molecule in various applications.

Table 1: Asymmetric Synthesis Approaches Utilizing Chiral Building Blocks

| Synthesis Strategy | Description | Key Advantage of Chiral Building Blocks |

| Chiral Pool Synthesis | Utilization of readily available, enantiopure natural products as starting materials. | Direct incorporation of a defined stereocenter from the outset of the synthesis. |

| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a chiral product. | A small amount of a chiral catalyst can generate a large quantity of a chiral product. |

| Resolution of Racemates | Separation of a mixture of enantiomers. | Provides access to both enantiomers of a chiral compound. |

| Use of Chiral Building Blocks | Incorporation of an enantiopure unit into a growing molecular structure. | Provides a reliable method to introduce chirality at a specific position. |

Design and Development of Anthryl Amine-Based Fluorescent Chemosensors

The inherent fluorescence of the anthracene group in this compound makes it an excellent scaffold for the design of chemosensors. These sensors can detect the presence of specific analytes, such as protons (pH) or metal ions, through changes in their fluorescence properties.

The amine group in this compound can be protonated or deprotonated depending on the pH of the surrounding environment. This change in the protonation state can significantly affect the electronic properties of the anthracene fluorophore, leading to a change in its fluorescence emission. This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in fluorescent pH sensors. In its deprotonated (basic) form, the lone pair of electrons on the nitrogen can quench the fluorescence of the anthracene. Upon protonation in acidic conditions, this quenching pathway is suppressed, leading to an increase in fluorescence intensity. consensus.app This "turn-on" fluorescence response provides a clear signal for changes in pH. nih.govconsensus.app

Table 2: Principles of Amine-Based Fluorescent pH Sensors

| Sensor State | pH Condition | Amine Form | Fluorescence | Mechanism |

| "Off" State | Basic | Deprotonated (-NH₂) | Low / Quenched | Photoinduced Electron Transfer (PET) from the amine to the fluorophore. |

| "On" State | Acidic | Protonated (-NH₃⁺) | High / Emissive | Inhibition of PET due to the unavailability of the lone pair on nitrogen. |

The amine functionality of this compound can also be modified to create binding sites for specific metal ions. By incorporating chelating groups that can selectively bind to cations like Cu²⁺, Zn²⁺, or Hg²⁺, researchers can design fluorescent sensors for these ions. The binding of a metal ion to the receptor part of the sensor molecule can alter the fluorescence of the nearby anthracene unit, either by enhancing or quenching it. This provides a direct optical signal for the presence and concentration of the target ion. The selectivity of the sensor is determined by the design of the binding pocket, which can be tailored to fit the size, charge, and coordination preferences of a specific metal ion.

Utilization as Chiral Auxiliaries in Asymmetric Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.gov The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary.

When attached to a substrate, the bulky anthracene group and the stereocenter of the auxiliary can effectively block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side. This directs the formation of one stereoisomer over the other, leading to a high degree of diastereoselectivity. The amine group provides a convenient handle for attaching the auxiliary to substrates containing, for example, a carboxylic acid group, to form a chiral amide. After the stereoselective reaction, the amide bond can be cleaved to release the chiral product and recover the auxiliary.

Application as Analytical Reagents for Chiral Discrimination

The ability to distinguish between enantiomers is crucial in many fields, particularly in pharmacology and biochemistry. This compound can be used as a chiral derivatizing agent for the separation and analysis of racemic mixtures. By reacting the chiral amine with a racemic compound, a mixture of diastereomers is formed. Diastereomers have different physical properties, such as boiling points and solubilities, and can be separated by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Furthermore, the strong fluorescence of the anthracene moiety allows for highly sensitive detection of the derivatized enantiomers. This is particularly advantageous when analyzing samples with very low concentrations of the target molecule. The use of an anthracene-based chiral derivatizing agent in conjunction with laser-induced fluorescence (LIF) detection can achieve detection limits in the attomole range. nih.gov

Theoretical and Computational Investigations of 1 2 Anthryl 2 Methylpropylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-anthryl)-2-methylpropylamine. These methods, such as Density Functional Theory (DFT) and various semi-empirical approaches, allow for the detailed analysis of the molecule's electronic landscape and its implications for chemical reactivity.

The electronic structure of this compound is characterized by the interplay between the extensive π-system of the anthracene (B1667546) core and the aliphatic amine side chain. The anthracene moiety, with its delocalized π-electrons, is the primary chromophore of the molecule and dictates its photophysical properties. researchgate.net Quantum chemical calculations can map the distribution of electron density, identifying the anthracene ring as an electron-rich region. acs.org The highest occupied molecular orbital (HOMO) is typically localized on the anthracene ring, while the lowest unoccupied molecular orbital (LUMO) is also associated with this aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and its behavior in photoinduced processes.

Reactivity profiles can be predicted by analyzing various calculated parameters. For instance, the distribution of electrostatic potential can indicate sites susceptible to electrophilic or nucleophilic attack. In the case of this compound, the nitrogen atom of the amine group is a primary site for protonation and other electrophilic interactions. nih.gov The reactivity of the anthracene ring itself, such as its susceptibility to electrophilic aromatic substitution, can also be assessed. acs.org The calculated energies of different conformations of the molecule can reveal the most stable geometries and the energy barriers to rotation around the single bonds, which is crucial for understanding its dynamic behavior.

Table 1: Representative Calculated Electronic Properties of Aromatic Amines

| Property | Typical Calculated Value/Description | Significance |

| HOMO Energy | Localized on the anthracene ring system | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Also localized on the anthracene ring system | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Typically in the UV-Vis energy range | Determines the electronic absorption and emission properties. |

| Electrostatic Potential | Negative potential around the nitrogen atom | Indicates the site of basicity and nucleophilicity. |

| Dipole Moment | Moderate, influenced by the amine group | Affects intermolecular interactions and solubility. |

Note: The values in this table are representative and would require specific calculations for this compound for precise quantification.

Molecular Modeling of Chiral Recognition and Diastereomeric Interactions

The presence of a stereocenter at the carbon atom attached to both the anthracene ring and the amine group makes this compound a chiral molecule. Molecular modeling is an indispensable tool for understanding how this chirality governs its interactions with other chiral molecules, a phenomenon known as chiral recognition. rsc.org

Molecular dynamics (MD) simulations and docking studies can be used to model the interactions between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. nih.gov These models can predict the formation of diastereomeric complexes and elucidate the non-covalent interactions responsible for chiral discrimination. The key interactions typically involve a combination of hydrogen bonding (with the amine group), π-π stacking (with the anthracene ring), and steric repulsion. rsc.orgnih.gov

The stability of the diastereomeric complexes is a key factor in chiral recognition. By calculating the binding energies of the (R)- and (S)-enantiomers of this compound with a chiral selector, it is possible to predict which enantiomer will bind more strongly and thus be retained longer in a chiral separation system. nih.gov These computational models can provide a three-dimensional view of the diastereomeric complexes, highlighting the specific points of interaction and the conformational changes that occur upon binding. This level of detail is crucial for the rational design of more effective chiral selectors for this and related chiral amines. nih.gov

Table 2: Key Intermolecular Interactions in Chiral Recognition of Aromatic Amines

| Interaction Type | Description | Role in Chiral Recognition |

| Hydrogen Bonding | Between the amine group of the analyte and a donor/acceptor site on the selector. | Provides strong and specific directional interaction. |

| π-π Stacking | Between the anthracene ring of the analyte and an aromatic moiety on the selector. | Contributes to the stability of the complex through delocalized electron interactions. |

| Steric Hindrance | Repulsive forces due to the spatial arrangement of bulky groups. | Prevents one diastereomer from adopting an optimal binding conformation. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Contribute to the overall binding affinity and specificity. |

Computational Insights into Photoinduced Electron Transfer Pathways and Stereoselectivity

The anthracene moiety in this compound makes it a photoactive compound. Upon absorption of light, the molecule is promoted to an excited state, from which it can participate in photoinduced electron transfer (PET) processes. nih.gov Computational chemistry offers profound insights into the mechanisms and dynamics of these ultrafast events. rsc.org

When this compound interacts with an electron acceptor in its excited state, it can donate an electron, leading to the formation of a radical cation of the amine and a radical anion of the acceptor. nih.gov Conversely, the ground state molecule can act as an electron donor to an excited-state acceptor. The feasibility and rate of these PET processes can be evaluated computationally by considering the driving force of the reaction (related to the redox potentials of the donor and acceptor) and the electronic coupling between the interacting molecules.

Computational studies can also investigate the potential for stereoselectivity in PET reactions. rsc.org The chirality of this compound could, in principle, influence the rate or efficiency of electron transfer when interacting with another chiral molecule. Molecular dynamics simulations can be used to model the formation of the encounter complex between the donor and acceptor, and quantum chemical calculations can then be used to determine the electronic coupling for different diastereomeric pairings. While challenging to observe experimentally, computational models can explore the subtle differences in orbital overlap and interaction energies that might lead to chiral discrimination in the electron transfer process. The pH of the medium can also play a crucial role, as protonation of the amine group would significantly alter its electronic properties and its ability to act as an electron donor or acceptor. rsc.org

Table 3: Parameters Investigated in Computational Studies of Photoinduced Electron Transfer

| Parameter | Computational Method | Significance |

| Driving Force (ΔG) | Calculated from redox potentials and excitation energy. | Determines the thermodynamic feasibility of the electron transfer process. |

| Electronic Coupling (V) | Quantum chemical calculations of interacting orbitals. | Reflects the strength of the electronic interaction between the donor and acceptor. |

| Reorganization Energy (λ) | Calculations of geometric changes upon electron transfer. | Represents the energy penalty associated with structural rearrangements. |

| Electron Transfer Rate (k_ET) | Based on Marcus Theory, incorporating ΔG, V, and λ. | Predicts the speed of the electron transfer reaction. |

Future Perspectives and Emerging Research Avenues for 1 2 Anthryl 2 Methylpropylamine Chemistry

Exploration of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. nih.govacs.orgnih.gov For a molecule like 1-(2-anthryl)-2-methylpropylamine, achieving high enantioselectivity is paramount for its potential applications, particularly in areas where specific stereochemistry dictates biological activity or material properties. Future research will likely focus on the development of sophisticated catalytic systems to produce this amine with high optical purity.

Key research directions include:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and atom-economical method for producing chiral amines. nih.govacs.orgnih.gov Future work could involve screening a variety of chiral phosphine (B1218219) ligands in combination with transition metals like iridium or rhodium to catalyze the asymmetric hydrogenation of a suitable imine precursor to this compound. The development of novel C1-symmetric sulfoximine (B86345) or P-stereogenic phosphine ligands could offer enhanced enantioselectivity for such sterically demanding substrates. nih.gov

Biocatalytic Approaches: The use of enzymes, or "biocatalysts," for asymmetric synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. rochester.eduacs.org Engineered enzymes, such as myoglobin (B1173299) variants, have shown promise in catalyzing carbene N-H insertion reactions to form chiral amines. acs.org A future avenue of research could be the design of a biocatalyst specifically tailored for the asymmetric synthesis of this compound or related structures.

Ligand-Controlled Asymmetric Arylation: The palladium-catalyzed asymmetric arylation of α-amino anion equivalents represents another promising strategy. acs.org This method could be adapted to couple an appropriate amine precursor with a 2-anthryl halide, with the enantioselectivity being controlled by a chiral phosphine ligand.

A comparative table of potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Potential Challenges |

| Transition Metal-Catalyzed Asymmetric Hydrogenation | High efficiency, broad substrate scope, high atom economy. acs.org | Requires synthesis of complex chiral ligands, potential for metal contamination. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. rochester.edu | Enzyme engineering may be required for specific substrates, limited to aqueous systems. |

| Ligand-Controlled Asymmetric Arylation | Good for constructing C-C bonds, modular approach. acs.org | May require multi-step synthesis, optimization of ligand and reaction conditions. |

Development of Advanced Photophysical Probes with Tailored Characteristics

The anthracene (B1667546) core of this compound provides a strong foundation for the development of fluorescent probes. mdpi.comrsc.org Anthracene derivatives are known for their high fluorescence quantum yields and sensitivity to their local environment, making them ideal candidates for chemosensors. rroij.com

Future research in this area will likely focus on:

"Turn-On" or "Turn-Off" Fluorescent Sensors: By modifying the amine group, this compound could be functionalized to act as a selective sensor for metal ions or other analytes. mdpi.comnih.gov For instance, coordination of a metal ion to a receptor tethered to the amine could either enhance ("turn-on") or quench ("turn-off") the anthracene fluorescence.

Chiral Recognition Probes: The inherent chirality of the molecule could be exploited to develop probes for the enantioselective recognition of other chiral molecules. The differential interaction of the two enantiomers of the probe with a chiral analyte could lead to a discernible change in the fluorescence signal.

Bioimaging Agents: The lipophilic nature of the anthracene group combined with the potential for functionalization at the amine group makes this molecule a candidate for development as a bioimaging probe. mdpi.com Modifications could be made to target specific cellular compartments or to report on the local microenvironment. nih.gov

The following table summarizes potential tailored characteristics for photophysical probes:

| Probe Characteristic | Design Strategy | Potential Application |

| Metal Ion Selectivity | Introduction of a specific chelating group at the amine functionality. nih.gov | Detection of environmentally or biologically important metal ions. |

| Enantioselectivity | Utilization of the inherent chirality for differential interactions. | Chiral analysis and separation. |

| Cellular Targeting | Conjugation to biomolecules or incorporation of specific targeting moieties. | In-vivo imaging and diagnostics. acs.org |

Integration into Advanced Materials Science and Functional System Design

The unique combination of a rigid, planar anthracene unit and a flexible, functional amine group makes this compound an attractive building block for advanced materials. researchgate.net The anthracene moiety can impart desirable electronic and photophysical properties, while the amine group allows for polymerization or incorporation into larger supramolecular structures.

Emerging research avenues include:

Anthracene-Containing Polymers: The amine group can be used as a point of attachment for polymerization, leading to the formation of polymers with pendant anthracene groups. researchgate.net Such materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensory materials. nih.govbeilstein-journals.org

Self-Assembling Systems: The interplay of π-π stacking interactions between the anthracene cores and hydrogen bonding involving the amine groups could be harnessed to create well-defined, self-assembling nanostructures. The chirality of the molecule could introduce a helical bias to these assemblies.

Photoresponsive Materials: The anthracene unit is known to undergo [4+4] photodimerization. mdpi.com Incorporating this compound into a polymer or gel could lead to materials whose properties, such as solubility or cross-linking, can be reversibly controlled by light.

| Material Type | Key Feature | Potential Application |

| Conducting Polymers | Extended π-conjugation through the anthracene units. | Organic electronics, sensors. wikipedia.org |

| Chiral Nanomaterials | Self-assembly driven by chiral interactions. | Chiral separation, catalysis. |

| Photo-switchable Materials | Reversible photodimerization of the anthracene core. nih.gov | Data storage, smart materials. |

Interdisciplinary Research with Allied Chemical Disciplines

The multifaceted nature of this compound opens up numerous opportunities for collaborative research across different chemical disciplines.

Medicinal Chemistry: The chiral amine structure is a common motif in pharmacologically active compounds. nih.gov Interdisciplinary studies could explore the potential of this molecule and its derivatives as scaffolds for new therapeutic agents. For example, anthracene-based compounds have been investigated for their interactions with DNA and as potential anticancer drugs. rroij.com

Supramolecular Chemistry: The ability of the molecule to participate in both π-stacking and hydrogen bonding makes it an excellent candidate for the construction of complex supramolecular architectures. rsc.org Collaboration with supramolecular chemists could lead to the design of novel host-guest systems or functional molecular machines.

Environmental Chemistry: The development of fluorescent chemosensors based on this molecule for the detection of pollutants is a promising area for interdisciplinary research. rsc.orgmdpi.com This would involve collaboration between synthetic chemists, analytical chemists, and environmental scientists.

The following table highlights potential interdisciplinary research areas:

| Allied Discipline | Research Focus | Potential Outcome |

| Medicinal Chemistry | Synthesis and biological evaluation of derivatives. | Development of new drug candidates. nih.gov |

| Supramolecular Chemistry | Design of self-assembling systems and molecular receptors. | Creation of functional nanomaterials and sensors. |

| Environmental Chemistry | Development of selective fluorescent probes for pollutants. | Advanced environmental monitoring tools. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.